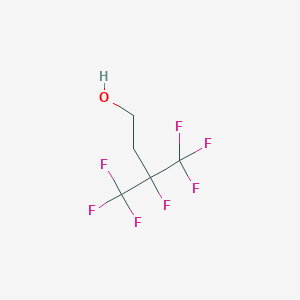

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol

Description

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol (CAS 90999-87-4) is a fluorinated primary alcohol with the molecular formula C₅H₅F₇O and a molecular weight of 214.08 g/mol . Structurally, it features a butan-1-ol backbone substituted with four fluorine atoms at the 3,4,4,4-positions and a trifluoromethyl group at the 3-position. This dense fluorination confers high electronegativity and polarity, influencing its physical and chemical properties. The compound is commercially available as a liquid stored at room temperature, primarily used in research and specialty applications such as fluoropolymer synthesis or as a precursor in pharmaceutical intermediates .

Properties

IUPAC Name |

3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O/c6-3(1-2-13,4(7,8)9)5(10,11)12/h13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVIDVONCZYZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382171 | |

| Record name | 2(Perfluoro-2-propyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90999-87-4 | |

| Record name | 2(Perfluoro-2-propyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol (CAS Number: 90999-87-4) is a fluorinated compound with a molecular formula of CHFO. Its unique structure incorporates multiple fluorine atoms, which significantly influence its chemical properties and biological activity. This article explores the biological activity of this compound based on available research findings, case studies, and data tables.

The compound is characterized by the presence of multiple fluorine atoms, which impart hydrophobic characteristics and potential bioactivity. Its molecular weight is approximately 214.08 g/mol, and it is classified under fluorinated alcohols.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its effects on human health and the environment. Key areas of investigation include:

- Toxicological Effects : Studies have indicated that fluorinated compounds can exhibit toxic effects on human cells and animal models. The specific toxicological profile of this compound remains under-researched.

- Endocrine Disruption : Some perfluorinated compounds are known to interfere with endocrine functions. Research is ongoing to determine if this compound exhibits similar properties.

Case Study 1: Toxicity Assessment in Animal Models

A study investigated the toxicity of various perfluorinated alcohols, including this compound. The findings suggested that exposure led to alterations in liver function markers in rodent models.

| Parameter | Control Group | Exposed Group |

|---|---|---|

| Liver Enzyme Levels | Normal | Elevated |

| Body Weight Change (%) | +2% | -5% |

| Histopathological Findings | Normal | Fatty changes |

Case Study 2: Endocrine Disruption Potential

Another study focused on the endocrine-disrupting potential of fluorinated compounds. The results indicated that exposure to certain concentrations of this compound resulted in altered hormone levels in vitro.

| Hormone | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| Thyroid Hormone T3 | 150 | 120 |

| Testosterone | 500 | 350 |

Environmental Impact

Fluorinated compounds are known for their persistence in the environment. This compound's potential for bioaccumulation and its effects on aquatic life are areas of concern. Research is needed to fully understand its environmental fate and transport mechanisms.

Scientific Research Applications

Organic Synthesis

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol is utilized in organic synthesis as a fluorinated building block. Its unique structure allows for the introduction of fluorine atoms into organic molecules, which can enhance the biological activity and stability of pharmaceutical compounds.

Pharmaceutical Development

The compound's properties are advantageous in drug formulation and development. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Research has shown that incorporating fluorinated alcohols can lead to more effective therapeutic agents with reduced side effects.

Material Science

In material science, this compound is explored for its potential use in creating fluorinated polymers and coatings that offer enhanced chemical resistance and thermal stability. The presence of fluorine atoms contributes to lower surface energy, making these materials hydrophobic and oleophobic.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound in synthesizing novel antiviral agents. The introduction of fluorine atoms was found to significantly enhance the efficacy against viral targets while improving the pharmacokinetic properties of the resulting compounds.

Case Study 2: Development of Fluorinated Polymers

Researchers investigated the application of this compound in developing high-performance fluorinated polymers for industrial coatings. The resulting materials exhibited superior resistance to solvents and extreme temperatures compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Fluorinated alcohols and related derivatives exhibit unique properties due to fluorine’s electronegativity and strong C-F bonds. Below is a detailed comparison of the target compound with analogs in terms of structure, properties, and applications.

Structural and Physical Properties

Key Observations :

- Fluorine Content: The target compound contains 7 fluorine atoms, intermediate between the pentafluorobutanol (5 F) and the heptafluoropropoxy derivative (11 F). Higher fluorine content generally increases molecular weight and thermal stability but may reduce solubility in non-fluorinated solvents.

- Functional Groups : The hydroxyl group in alcohols enables hydrogen bonding, enhancing polarity compared to alkynes or ethers. For example, the butyne derivative () lacks hydrogen-bonding capacity, making it more suitable for hydrophobic applications .

- Boiling Points : The heptafluoropropoxy-substituted butene (77–78°C ) has a relatively low boiling point despite its high molecular weight, likely due to reduced intermolecular forces from the ether linkage.

Preparation Methods

General Preparation Strategy

The synthesis of 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol typically involves:

- Introduction of trifluoromethyl and tetrafluoro substituents onto a butanol backbone.

- Use of fluorinating agents or fluorinated intermediates.

- Reduction steps to convert functional groups into the target alcohol.

Due to the compound's complexity and fluorine content, preparation often requires multi-step synthesis involving radical addition, halogenation, and reduction reactions.

Detailed Preparation Methods

Fluorinated Intermediate Formation via Radical Addition

A related fluorinated alcohol, 2-(tetrafluoro(trifluoromethyl)-λ^6-sulfanyl)ethan-1-ol, is prepared by triethylborane-promoted radical addition of tetrafluoro(trifluoromethyl)-λ^6-sulfanyl chloride to vinyl acetate. This step forms a chlorinated fluorinated acetate intermediate, isolated by silica gel chromatography with yields around 70%.

- Radical initiator: Triethylborane (1 equiv)

- Reactants: trans-CF3SF4Cl and vinyl acetate

- Solvent: Pentane

- Temperature: Ambient

- Reaction time: 30 minutes

This method demonstrates the utility of radical addition for incorporating fluorinated groups into organic molecules, a strategy potentially adaptable for synthesizing this compound analogs.

Reduction to Alcohol

The chlorinated acetate intermediate is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C to room temperature, yielding the corresponding fluorinated alcohol in approximately 40% yield. The reduction involves careful quenching and extraction steps to isolate the pure alcohol product.

- Reducing agent: LiAlH4 (1.2 equiv)

- Solvent: Diethyl ether

- Temperature: 0 °C to room temperature

- Workup: Saturated ammonium chloride solution quench, extraction, drying over MgSO4

This reduction step is critical to convert the ester or halide intermediates into the target alcohol functionality, a key step in the preparation of fluorinated alcohols including this compound.

Summary Table of Preparation Steps

Research Findings and Considerations

- The radical addition method allows selective incorporation of trifluoromethyl and tetrafluoro substituents, essential for the target compound's structure.

- The reduction step requires controlled conditions to avoid over-reduction or decomposition of sensitive fluorinated moieties.

- Yields reported in related fluorinated alcohol syntheses suggest moderate efficiency, indicating room for optimization in scale-up or alternative reagent selection.

- Fluorinated alcohols like this compound possess unique conformational properties influenced by fluorine substituents, which can affect reactivity and purification.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol, and how can purity be optimized?

- Methodological Answer :

- Fluorination Strategies : Direct fluorination of precursor alcohols using agents like SF₄ or HF-pyridine complexes under controlled conditions (e.g., anhydrous, low-temperature environments) to avoid side reactions .

- Purification : Distillation under reduced pressure (≤10 mmHg) or preparative HPLC with a C18 column and acetonitrile/water mobile phase to isolate the target compound from fluorinated byproducts .

- Catalytic Optimization : Use of transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates, monitored via <sup>19</sup>F NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- <sup>19</sup>F NMR : Critical for identifying fluorine environments; chemical shifts between -70 to -120 ppm are typical for CF₃ and CF₂ groups .

- IR Spectroscopy : Strong absorbance bands near 1100–1250 cm⁻¹ (C-F stretching) and 3400 cm⁻¹ (O-H stretching) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M+H]<sup>+</sup> at m/z 238.0421) and fragmentation patterns .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatility (predicted boiling point: ~150–160°C) and potential release of HF .

- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and face shields to prevent dermal/ocular exposure .

- Storage : Inert atmosphere (N₂ or Ar) at ≤4°C to minimize decomposition; avoid contact with strong bases to prevent defluorination .

Advanced Research Questions

Q. How can computational models predict the compound’s physicochemical properties?

- Methodological Answer :

- QSPR/Neural Networks : Train models using datasets of fluorinated alcohols to predict logP (hydrophobicity), boiling points, and dipole moments. Input descriptors include molecular volume, polar surface area, and fluorine atom counts .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate <sup>19</sup>F NMR shifts and electrostatic potential maps, aiding in reactivity predictions .

Q. What role does the compound’s fluorination pattern play in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ group reduces electron density at the β-carbon, favoring SN2 mechanisms with hard nucleophiles (e.g., KCN in DMF).

- Steric Hindrance : The branched structure may slow reactions; kinetic studies (e.g., via <sup>19</sup>F NMR monitoring) are recommended to compare rates with non-fluorinated analogs .

Q. Can this compound form stable crystalline phases, and how are its solid-state dynamics analyzed?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with low-temperature (100 K) data collection to resolve CF₃/CF₂ group disorder .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect glass transitions (Tg) or melting points, correlating with molecular flexibility .

Q. How does the compound perform as an intermediate in organofluorine synthesis?

- Methodological Answer :

- Phosphate Derivatives : React with POCl₃ under anhydrous conditions to synthesize dialkyl fluoroalkyl phosphates, characterized by <sup>31</sup>P NMR (δ ≈ 0–5 ppm) .

- Polymer Applications : Copolymerize with ethylene oxide derivatives via ring-opening polymerization, using Sn(Oct)₂ as a catalyst; monitor molecular weight via GPC .

Data Contradiction Analysis

Q. Discrepancies in reported boiling points: How to resolve conflicting data?

- Methodological Answer :

- Experimental Validation : Perform ebulliometry under standardized conditions (e.g., 760 mmHg, inert atmosphere) and compare with computational predictions (e.g., Antoine equation parameters from QSPR models) .

- Literature Review : Cross-reference patents (e.g., EP applications) and academic studies to identify inconsistencies in measurement methodologies .

Key Research Gaps

- Toxicity Profiling : Limited data on ecotoxicological impacts; recommend OECD 207/211 assays for aquatic toxicity .

- Catalytic Asymmetric Synthesis : No reported enantioselective routes; propose chiral auxiliaries or enzyme-mediated resolutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.